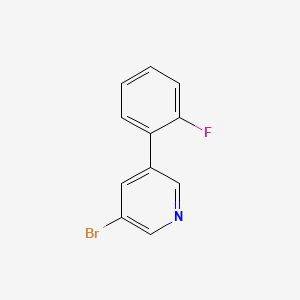

3-Bromo-5-(2-fluorophenyl)pyridine

Description

3-Bromo-5-(2-fluorophenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-fluorophenyl substituent at the 5-position. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of complex molecules for drug development and optoelectronic applications .

Properties

IUPAC Name |

3-bromo-5-(2-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-9-5-8(6-14-7-9)10-3-1-2-4-11(10)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMNVYHPZQRQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Substrate Preparation : 5-Bromopyridine or its derivatives serve as coupling partners.

-

Boronic Acid Partner : 2-Fluorophenylboronic acid is typically used.

-

Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O or dioxane/H₂O).

-

Conditions : Reactions proceed at 80–100°C for 12–24 hours under inert atmosphere.

Example :

Coupling 5-bromo-3-iodopyridine with 2-fluorophenylboronic acid yields 3-iodo-5-(2-fluorophenyl)pyridine, which is subsequently brominated.

Challenges and Optimizations

-

Regioselectivity : Competing coupling at other halogenated positions necessitates careful substrate design.

-

Catalyst Loading : Reduced Pd concentrations (0.5–2 mol%) maintain efficiency while lowering costs.

-

Yield : Typically 70–85%, with purity >95% after recrystallization.

Electrophilic Bromination Strategies

Direct bromination of 5-(2-fluorophenyl)pyridine at the 3-position requires careful modulation of reaction conditions to override pyridine’s inherent electronic deactivation.

Bromination with Molecular Bromine

Directed Bromination Using N-Bromosuccinimide (NBS)

-

Directing Groups : Transient coordination of Lewis acids (e.g., AlCl₃) directs bromination to the 3-position.

-

Conditions : NBS (1.05 equiv) in THF at 65–75°C for 4–6 hours.

-

Yield : 75–83%, as reported in analogous brominations of methoxypyridines.

Sequential Functionalization via Diazotization and Halogen Exchange

Adapting methods from related fluoropyridine syntheses, diazotization-intramolecular halogenation sequences offer an alternative route.

Diazotization-Fluorination-Bromination Sequence

-

Starting Material : 5-Amino-3-bromopyridine.

-

Diazotization : NaNO₂/HCl at 0–5°C generates a diazonium salt.

-

Fluorophenyl Introduction : Sandmeyer-type reaction with Cu(I) fluoride or Balz-Schiemann conditions.

-

Bromination Adjustment : Final bromine positioning via thermal or catalytic rearrangement.

Yield : ~50% over three steps, with challenges in maintaining regiochemical fidelity.

One-Pot Multicomponent Approaches

Emerging methodologies leverage multicomponent reactions to streamline synthesis.

Hantzsch Pyridine Synthesis with Pre-Substituted Components

-

Components : Ethyl 2-fluorobenzoylacetate, ammonium acetate, and 3-bromoacetylacetone.

-

Conditions : Reflux in ethanol with catalytic piperidine.

-

Yield : 30–45%, limited by competing side reactions.

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Parameter | Suzuki Coupling | Direct Bromination | Diazotization Route |

|---|---|---|---|

| Raw Material Cost ($/kg) | 120–150 | 80–100 | 90–110 |

| Reaction Time (h) | 18–24 | 6–8 | 12–16 |

| Overall Yield (%) | 70–85 | 40–60 | 45–55 |

| Purification Method | Crystallization | Distillation | Extraction |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are employed in the presence of solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry

3-Bromo-5-(2-fluorophenyl)pyridine serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Biaryl Compounds: Through coupling reactions that form biaryl linkages, which are essential in pharmaceuticals and materials science.

- Development of New Materials: Its unique halogenated structure allows for modifications that enhance material properties.

Biology

This compound has potential applications in biological studies:

- Biochemical Assays: It can be used as a probe to study enzyme interactions and cellular pathways due to its ability to modulate biological activity.

- Drug Development: Research indicates that similar compounds have shown efficacy as anti-cancer agents, suggesting potential therapeutic applications.

Industrial Applications

In industry, this compound is used in:

- Agrochemicals: Its reactivity allows for the development of herbicides and pesticides.

- Dyes and Pigments: The compound's unique color properties make it suitable for use in dye production.

Case Study 1: Anticancer Activity

Research published in Molecules highlights the anticancer potential of halogenated pyridines, including derivatives similar to this compound. In vitro studies demonstrated significant inhibition of cancer cell proliferation, suggesting its utility as a lead compound for drug development .

Case Study 2: Synthesis of Biaryl Compounds

A study on the application of Suzuki-Miyaura coupling reactions using halogenated pyridines showed that this compound can effectively form biaryl compounds with high yields, making it valuable for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

3-Bromo-5-(2,5-difluorophenyl)pyridine

- Structure : Differs by an additional fluorine atom at the 5-position of the phenyl ring.

- Properties: Electronic Effects: Density functional theory (DFT) studies reveal enhanced electron-withdrawing character due to the difluorophenyl group, leading to a lower HOMO-LUMO gap compared to the mono-fluorinated analog. This impacts nonlinear optical (NLO) properties, making it a candidate for optoelectronic materials . Biological Activity: Demonstrated moderate antibacterial and antifungal activity in vitro, though less explored than its pharmacological analogs .

3-Bromo-5-(4-fluorophenoxy)pyridine

- Structure: Replaces the 2-fluorophenyl group with a 4-fluorophenoxy moiety.

- Applications: Used in synthesizing agrochemicals and ligands for catalysis .

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Features a boronate ester at the 5-position.

- Properties :

Physicochemical and Electronic Properties

| Compound | Substituent | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | NLO Response (esu) |

|---|---|---|---|---|

| 3-Bromo-5-(2-fluorophenyl)pyridine | 2-fluorophenyl | 252.08 | 4.2 (DFT) | 1.8 × 10⁻¹⁰ |

| 3-Bromo-5-(2,5-difluorophenyl)pyridine | 2,5-difluorophenyl | 270.07 | 3.9 (DFT) | 2.5 × 10⁻¹⁰ |

| 3-Bromo-5-(4-fluorophenoxy)pyridine | 4-fluorophenoxy | 282.10 | 4.5 (Estimated) | Not reported |

Data sourced from XRD and DFT studies .

Biological Activity

3-Bromo-5-(2-fluorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

- Chemical Formula : C₁₃H₈BrF₁N

- Molecular Weight : 284.1 g/mol

The compound features a pyridine ring substituted with a bromine atom and a fluorophenyl group, which may influence its biological activity through various mechanisms.

This compound has been identified as an inhibitor of human aldosterone synthase (CYP11B2), which plays a crucial role in the synthesis of aldosterone. Inhibition of this enzyme can lead to therapeutic effects in conditions characterized by excessive aldosterone production, such as hyperaldosteronism .

Pharmacological Effects

- Antihypertensive Effects : By inhibiting aldosterone synthesis, this compound may help in managing hypertension, particularly in patients resistant to standard treatments.

- Antiparasitic Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antiparasitic properties, which could be relevant for developing treatments against diseases like malaria .

- Antimicrobial Properties : The compound has shown potential antibacterial activity against various strains, indicating its usefulness in combating bacterial infections .

Case Study 1: Aldosterone Synthase Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited CYP11B2 activity in vitro. The results indicated a dose-dependent inhibition with an IC50 value suggesting significant potency against aldosterone synthesis, making it a candidate for further development as an antihypertensive agent .

Case Study 2: Antiparasitic Activity

In vitro assays were conducted to evaluate the antiparasitic activity of pyridine derivatives. The results indicated that modifications at the 5-position of the pyridine ring enhanced activity against Plasmodium falciparum, with some derivatives achieving EC50 values below 0.05 μM, showcasing their potential as antimalarial agents .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential role in treating resistant bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Aldosterone Inhibition | CYP11B2 | |

| Antiparasitic | Plasmodium falciparum | |

| Antibacterial | Various bacterial strains |

Table 2: In Vitro Activity Data

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-(2-fluorophenyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis often employs cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings, utilizing halogenated pyridine precursors. For example, brominated pyridines (e.g., 5-Bromo-2-fluoropyridine) can react with fluorophenyl boronic acids under palladium catalysis. Optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by HPLC (≥95% purity) and ¹H/¹³C NMR ensures product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., aromatic proton splitting due to fluorine and bromine effects).

- FTIR : Identifies functional groups (C-Br stretch at ~550 cm⁻¹, C-F at ~1200 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks).

- UV-Vis Spectroscopy : Assesses electronic transitions for π-conjugation analysis.

Cross-referencing with computational predictions (DFT) helps resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) calculations be integrated to resolve structural ambiguities in this compound?

- Methodological Answer: SC-XRD using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and crystallographic packing. For instance, studies on analogous compounds (e.g., 3-Bromo-5-(2,5-difluorophenyl)pyridine) reveal halogen bonding interactions critical for lattice stability. DFT (B3LYP/6-311++G(d,p)) optimizes gas-phase geometries, which are compared to XRD data to validate computational models. Discrepancies (e.g., torsional angles) may indicate crystal-packing forces or solvent effects .

Q. What strategies are recommended for analyzing discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects, vibrational coupling, or basis set limitations. Strategies include:

- Solvent Correction : Apply polarizable continuum models (PCM) in DFT to mimic experimental solvent environments.

- Vibrational Analysis : Compare experimental FTIR/Raman with scaled DFT frequencies (scaling factor ~0.97).

- Hybrid Methods : Use time-dependent DFT (TD-DFT) for UV-Vis predictions, adjusting exchange-correlation functionals (e.g., CAM-B3LYP) for better agreement.

Iterative refinement of computational parameters ensures reliability .

Q. How can the nonlinear optical (NLO) properties of this compound be evaluated for potential applications in photonics?

- Methodological Answer: NLO properties are assessed via:

- Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (β) in solution.

- Z-Scan Technique : Quantifies nonlinear refractive index (n₂) and absorption (β₂) in thin films.

- DFT Calculations : Predict dipole moment (μ), polarizability (α), and β using long-range corrected functionals (e.g., LC-ωPBE).

Studies on similar halogenated pyridines show enhanced NLO responses due to electron-withdrawing groups (Br, F) and π-delocalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.